molecular formula C23H21FO7S B11052136 methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate

methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate

Cat. No.: B11052136
M. Wt: 460.5 g/mol
InChI Key: OBEIWJGZRRDGKQ-UHFFFAOYSA-N
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Description

Methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate is a complex organic compound that features a variety of functional groups, including a pyran ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxyketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorophenyl halide and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiol-ene reaction, where a thiol reacts with an alkene.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and nitrating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.

    Protein Binding: Research may focus on its ability to bind to certain proteins.

Medicine

    Drug Development:

    Therapeutic Agents: Investigation into its efficacy as a therapeutic agent for various diseases.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Chemical Manufacturing: Utilization as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate
  • Methyl 3-(6-{[(4-bromophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate

Uniqueness

The presence of the fluorophenyl group in methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different halogen substituents.

Properties

Molecular Formula

C23H21FO7S

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 3-[6-[(4-fluorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate

InChI

InChI=1S/C23H21FO7S/c1-29-20-8-3-13(9-18(20)25)17(11-21(27)30-2)23-22(28)19(26)10-15(31-23)12-32-16-6-4-14(24)5-7-16/h3-10,17,25,28H,11-12H2,1-2H3

InChI Key

OBEIWJGZRRDGKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)C2=C(C(=O)C=C(O2)CSC3=CC=C(C=C3)F)O)O

Origin of Product

United States

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